Acetyl Hydrazine-15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl Hydrazine-15N2 is a nitrogen-labeled compound used primarily in scientific research. The compound is a derivative of hydrazine, where two nitrogen atoms are isotopically labeled with nitrogen-15. This labeling makes it particularly useful in various analytical and research applications, including studies involving nitrogen metabolism and tracing nitrogen pathways in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl Hydrazine-15N2 typically involves the reaction of hydrazine-15N2 with acetic anhydride. The reaction is carried out under controlled conditions to ensure the complete acetylation of the hydrazine. The process can be summarized as follows:
Reactants: Hydrazine-15N2 and acetic anhydride.
Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the reaction.
Procedure: Hydrazine-15N2 is added to a solution of acetic anhydride, and the mixture is stirred until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
Acetyl Hydrazine-15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrogen oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: this compound can participate in substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nitrogen oxides and other nitrogen-containing compounds.
Reduction: Hydrazine derivatives.
Substitution: Compounds with different functional groups replacing the acetyl group.
Wissenschaftliche Forschungsanwendungen
Acetyl Hydrazine-15N2 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a tracer in reaction mechanisms.
Biology: Employed in studies involving nitrogen metabolism and tracing nitrogen pathways in biological systems.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of nitrogen-labeled compounds for various industrial applications.
Wirkmechanismus
The mechanism of action of Acetyl Hydrazine-15N2 involves its interaction with various molecular targets and pathways. The nitrogen-15 labeling allows researchers to trace the compound’s movement and transformation within biological systems. This helps in understanding the metabolic pathways and the role of nitrogen in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazine-15N2: A precursor to Acetyl Hydrazine-15N2, used in similar applications.
Acetyl Hydrazine: Similar in structure but without the nitrogen-15 labeling.
Hydrazine: The parent compound, widely used in various chemical reactions and industrial applications.
Uniqueness
This compound is unique due to its nitrogen-15 labeling, which makes it particularly valuable in research applications involving nitrogen tracing and metabolism studies. This isotopic labeling provides a distinct advantage over non-labeled compounds, allowing for more precise and accurate analysis.
Eigenschaften
Molekularformel |
C2H6N2O |
---|---|
Molekulargewicht |
76.07 g/mol |
IUPAC-Name |
acetohydrazide |
InChI |
InChI=1S/C2H6N2O/c1-2(5)4-3/h3H2,1H3,(H,4,5)/i3+1,4+1 |
InChI-Schlüssel |
OFLXLNCGODUUOT-CQDYUVAPSA-N |
Isomerische SMILES |
CC(=O)[15NH][15NH2] |
Kanonische SMILES |
CC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.